molecular formula C24H23N5OS2 B2439251 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 1189892-43-0

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2439251
CAS RN: 1189892-43-0
M. Wt: 461.6
InChI Key: AFGQNPGSSFMTRJ-UHFFFAOYSA-N
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Description

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N5OS2 and its molecular weight is 461.6. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties of Related Compounds

Research into compounds with isoquinoline derivatives, such as those studied by Karmakar, Sarma, and Baruah (2007), focuses on the structural aspects and properties of amide-containing isoquinoline derivatives. These studies reveal the potential of such compounds in forming gels and crystalline solids under different conditions, highlighting their utility in material science and pharmaceutical formulations (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial Activity

Bondock, Rabie, Etman, and Fadda (2008) explored the antimicrobial activity of new heterocycles incorporating antipyrine moiety. Their work on synthesizing compounds like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide and its derivatives demonstrates the relevance of structurally similar compounds in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis and Analgesic Activities

Yusov et al. (2019) synthesized derivatives with isoquinolin-2(2H)-ylidene acetamides and evaluated their analgesic and anti-inflammatory activities. Their research signifies the potential therapeutic applications of compounds with similar backbones in pain management and inflammation control (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Fluorescence and Biological Applications

Compounds with thiazolopyrimidine moieties have been investigated for their fluorescence properties and biological applications. For instance, research into the synthesis and characterization of thiazole compounds in various reaction conditions by Berber (2022) opens up avenues for their use in biological imaging and as fluorescent markers in research and diagnostics (Berber, 2022).

properties

IUPAC Name

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS2/c1-15-6-5-9-19(16(15)2)27-20(30)13-31-23-21-22(25-14-26-23)28-24(32-21)29-11-10-17-7-3-4-8-18(17)12-29/h3-9,14H,10-13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGQNPGSSFMTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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